molecular formula C9H10O2S B13992541 Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester CAS No. 1620318-42-4

Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester

Cat. No.: B13992541
CAS No.: 1620318-42-4
M. Wt: 182.24 g/mol
InChI Key: ZNGQVCSXQIDXON-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester is an organic compound with the molecular formula C₉H₁₀O₂S. It is a derivative of cyclopropanecarboxylic acid, where the cyclopropane ring is substituted with a thienyl group and the carboxylic acid is esterified with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester typically involves the esterification of cyclopropanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

Cyclopropanecarboxylic acid+MethanolAcid CatalystCyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester+Water\text{Cyclopropanecarboxylic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Cyclopropanecarboxylic acid+MethanolAcid Catalyst​Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester+Water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester depends on its specific application. In chemical reactions, the thienyl group can act as an electron-rich site, facilitating various electrophilic reactions. In biological systems, the compound may interact with specific molecular targets, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

methyl 1-thiophen-2-ylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-11-8(10)9(4-5-9)7-3-2-6-12-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGQVCSXQIDXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195175
Record name Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620318-42-4
Record name Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620318-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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